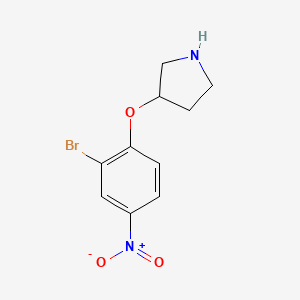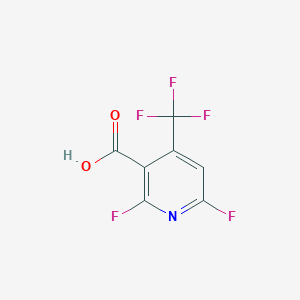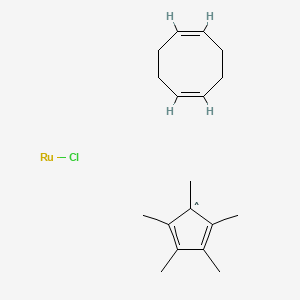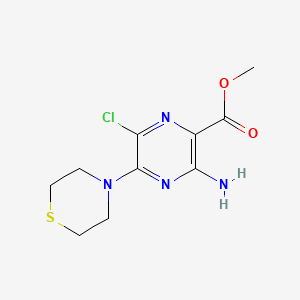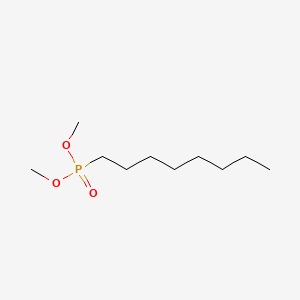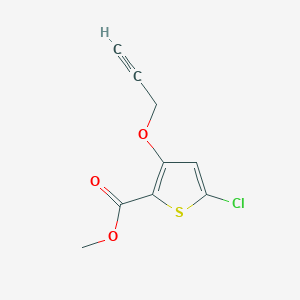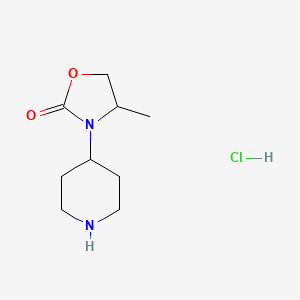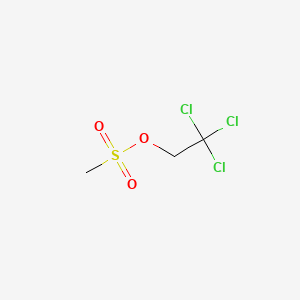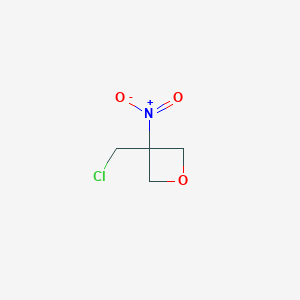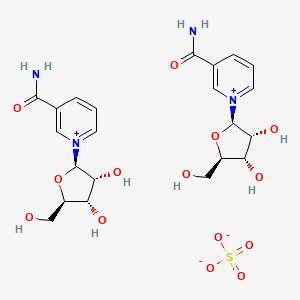
Nicotinamide riboside hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide riboside hemisulfate is a derivative of nicotinamide riboside, a form of vitamin B3. This compound is known for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in various metabolic processes. This compound has gained attention for its potential health benefits, including its ability to enhance cellular energy production and support overall metabolic health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nicotinamide riboside hemisulfate can be synthesized through several methods. One common approach involves the reaction of nicotinamide with ribose-1-phosphate in the presence of pentosyl transferases. This reaction forms nicotinamide riboside, which can then be converted to its hemisulfate form through further chemical modifications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and stability studies to ensure the compound’s integrity during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions: Nicotinamide riboside hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for studying its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Sodium dithionate is often used as a reducing agent to convert this compound into its reduced form.
Substitution: Various nucleophiles can be employed to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include nicotinamide adenine dinucleotide (NAD+), nicotinamide mononucleotide (NMN), and other derivatives that play significant roles in cellular metabolism .
Applications De Recherche Scientifique
Nicotinamide riboside hemisulfate has a wide range of scientific research applications:
Mécanisme D'action
Nicotinamide riboside hemisulfate exerts its effects primarily by increasing the levels of NAD+ in cells. NAD+ is a critical coenzyme involved in redox reactions, energy metabolism, and cellular signaling. The compound is transported into cells via equilibrative nucleoside transporters and is then converted into NAD+ through a series of enzymatic reactions . This increase in NAD+ levels helps to enhance cellular energy production, reduce oxidative stress, and support various metabolic processes .
Comparaison Avec Des Composés Similaires
Nicotinamide riboside: A direct precursor to NAD+, similar to nicotinamide riboside hemisulfate but without the hemisulfate group.
Nicotinic acid riboside: Another NAD+ precursor with a slightly different structure and metabolic pathway.
Nicotinamide mononucleotide (NMN): A compound that is directly converted to NAD+ in cells and is often compared to this compound for its efficiency in boosting NAD+ levels.
Uniqueness: this compound is unique due to its enhanced stability and bioavailability compared to other NAD+ precursors. Its hemisulfate form allows for better absorption and utilization in the body, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C22H30N4O14S |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;sulfate |
InChI |
InChI=1S/2C11H14N2O5.H2O4S/c2*12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;1-5(2,3)4/h2*1-4,7-9,11,14-16H,5H2,(H-,12,17);(H2,1,2,3,4)/t2*7-,8-,9-,11-;/m11./s1 |
Clé InChI |
ZSQNPQLWXPNHMR-IDFLJBLYSA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-] |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


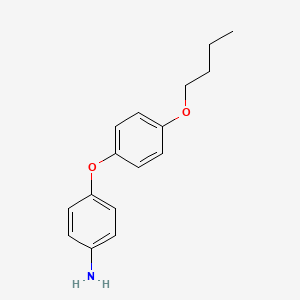
![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B15089437.png)
